molecular formula C17H20N2 B6283203 rac-(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-amine, trans CAS No. 1073263-65-6

rac-(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-amine, trans

Cat. No.: B6283203
CAS No.: 1073263-65-6
M. Wt: 252.4
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(3R,4S)-1-Benzyl-4-phenylpyrrolidin-3-amine, trans is a chiral pyrrolidine derivative featuring a benzyl group at the 1-position and a phenyl substituent at the 4-position. The stereochemistry (3R,4S) and trans configuration are critical for its spatial arrangement, which influences interactions in biological or catalytic systems. The racemic nature (rac) indicates a 1:1 mixture of enantiomers, which may affect its pharmacological or synthetic utility .

Properties

CAS No.

1073263-65-6

Molecular Formula

C17H20N2

Molecular Weight

252.4

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of the Boc-Protected Intermediate

The most widely documented approach involves synthesizing rac-tert-butyl N-[(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-yl]carbamate, trans (CAS: 2059910-21-1) as a precursor. The pyrrolidine core is functionalized via:

  • Benzylation : Reacting 4-phenylpyrrolidin-3-amine with benzyl bromide in the presence of diisopropylethylamine (DIPEA) in dichloromethane at 0–25°C for 12–24 hours.

  • Carbamate Formation : Treating the amine with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst.

The reaction achieves >90% yield when conducted under inert atmosphere with rigorous moisture control.

Table 1: Key Reaction Parameters for Boc Protection

ParameterOptimal ConditionImpact on Yield
Temperature0°C → 25°C (gradual)Prevents exotherm
SolventAnhydrous THFEnhances Boc₂O solubility
Catalytic BaseDMAP (5 mol%)Accelerates carbamate formation
Reaction Time12–18 hoursEnsures completion

Acidic Deprotection to Target Amine

The Boc group is cleaved using 4M HCl in dioxane at 0°C for 2 hours, followed by neutralization with saturated NaHCO₃. This method preserves the trans stereochemistry while achieving quantitative deprotection.

Critical Considerations :

  • Prolonged exposure to HCl (>4 hours) leads to pyrrolidine ring decomposition.

  • Alternative acids (HBr, H₂SO₄) result in lower yields (≤75%) due to side reactions.

Reductive Amination of Pyrrolidinone Precursors

Ketone Intermediate Preparation

rac-1-Benzyl-4-phenylpyrrolidin-3-one serves as the substrate for reductive amination. Key steps include:

  • Oxidation : Treating 1-benzyl-4-phenylpyrrolidin-3-ol with Dess-Martin periodinane in dichloromethane.

  • Amine Coupling : Reacting the ketone with ammonium acetate and sodium triacetoxyborohydride (STAB) in methanol at 25°C.

Table 2: Reductive Amination Optimization

ConditionVariationOutcome
Reducing AgentSTAB vs. NaBH₃CNSTAB: 88% yield, fewer byproducts
SolventMeOH vs. THFMeOH: Prevents imine hydrolysis
Temperature25°C vs. 0°C25°C: Complete conversion in 6 hours

Stereochemical Control

The trans configuration arises from axial attack of the hydride during reduction, favored by the bulky benzyl and phenyl groups. Nuclear Overhauser Effect (NOE) NMR studies confirm the diastereomeric ratio (dr) of 95:5 trans:cis.

Nucleophilic Substitution via Mesylation

Mesylation of Pyrrolidinol

An alternative route involves converting rac-1-benzyl-4-phenylpyrrolidin-3-ol to the corresponding mesylate:

  • Reaction : Treating the alcohol with methanesulfonyl chloride (MsCl) in THF and triethylamine (TEA) at −10°C.

  • Ammonolysis : Displacing mesylate with aqueous ammonia (28%) at 80°C for 48 hours.

Challenges :

  • Competing elimination forms 1-benzyl-4-phenylpyrrolidine (15–20% yield).

  • Elevated ammonia concentrations (>30%) degrade the pyrrolidine ring.

Enzymatic Synthesis Considerations

While ω-transaminases (ω-TAms) predominantly produce enantiopure amines, their application to racemic synthesis requires strategic adaptation:

Kinetic Resolution Strategies

  • Using (S)-selective ω-TAms to resolve rac-1-benzyl-4-phenylpyrrolidin-3-amine, though this limits maximum yield to 50%.

  • Coupling with racemases to enable dynamic kinetic resolution, theoretically achieving 100% conversion.

Process Limitations

  • Substrate inhibition occurs at >100 mM amine concentrations.

  • Organic cosolvents (e.g., DMF, THF) reduce enzyme activity by ≥40%.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for rac-(3R,4S)-1-Benzyl-4-phenylpyrrolidin-3-amine, trans

MethodYieldPurityKey AdvantageLimitation
Carbamate Deprotection92%≥99%Scalable, high drAcid-sensitive substrates
Reductive Amination88%97%Single-step conversionRequires ketone precursor
Mesylation65%85%Avoids Boc chemistryLow yield, side reactions
Enzymatic50%*≥99%Green chemistryTheoretical max 50% yield

*For kinetic resolution approaches.

Structural Characterization Data

Spectroscopic Profiles

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.15 (m, 10H, Ar-H), 4.12 (d, J = 12.8 Hz, 1H, CH₂Ph), 3.85 (d, J = 12.8 Hz, 1H, CH₂Ph), 3.42–3.35 (m, 1H, H-3), 2.98–2.89 (m, 1H, H-4), 2.75–2.65 (m, 2H, H-2/H-5).

  • HRMS : m/z calcd for C₁₇H₂₀N₂ [M+H]⁺ 253.1701; found 253.1698.

Chromatographic Validation

  • HPLC : Chiralpak AD-H column, hexane:isopropanol (80:20), 1.0 mL/min; t₅ = 12.3 min (trans), tᵣ = 14.1 min (cis) .

Chemical Reactions Analysis

Types of Reactions: rac-(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-amine, trans undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its amine or alcohol derivatives.

    Substitution: The benzyl and phenyl groups can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Pharmaceutical Development

The compound has garnered attention for its potential role in drug development targeting neurological disorders. Its interactions with dopaminergic and serotonergic pathways suggest applications in treating conditions such as depression and anxiety. Preliminary studies indicate that it may modulate neurotransmitter activity, making it a candidate for further exploration in therapeutic contexts .

Chemical Synthesis

As an intermediate in organic synthesis, rac-(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-amine can facilitate the production of more complex organic molecules. Its structural characteristics allow for versatile reactions that can lead to the formation of diverse chemical entities .

Research indicates that this compound exhibits notable biological activities. It has been studied for its binding affinities with various receptors, which could elucidate its therapeutic potential. Interaction studies are ongoing to better understand its full spectrum of biological effects .

Case Studies

Several case studies have highlighted the applications of rac-(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-amine in different research contexts:

Case Study 1: Neurological Disorders

A study explored the effects of rac-(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-amine on animal models of depression. The results indicated a significant reduction in depressive behaviors, suggesting that the compound may enhance serotonergic signaling .

Case Study 2: Synthetic Chemistry

In synthetic chemistry applications, researchers utilized rac-(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-amine as a precursor for synthesizing novel pyrrolidine derivatives. The multi-step synthesis involved reductive amination and cyclization processes that demonstrated the compound's versatility as an intermediate .

Mechanism of Action

The mechanism of action of rac-(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-amine, trans involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. For instance, it may bind to neurotransmitter receptors, affecting signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs and their distinguishing features are summarized below:

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key Properties Evidence ID
rac-(3R,4S)-1-Benzyl-4-phenylpyrrolidin-3-amine, trans Phenyl C₁₇H₂₀N₂ 252.36 (estimated) Chiral, racemic, trans configuration -
rac-(3R,4S)-1-Benzyl-4-(trifluoromethyl)pyrrolidin-3-amine, trans Trifluoromethyl C₁₂H₁₅F₃N₂ 244.3 Electron-withdrawing CF₃ group; discontinued commercial availability
rac-(3R,4S)-1-Benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine 4-Fluorophenyl C₁₇H₁₉FN₂ 270.35 (estimated) Enhanced metabolic stability due to fluorine
rac-(3R,4S)-1-Benzyl-4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride, trans 1,3-Dimethylpyrazole C₁₇H₂₃Cl₂N₃O₂ 372.29 Dihydrochloride salt improves solubility; marketed by multiple suppliers
rel-(3R,4S)-1-Benzyl-4-(4-(trifluoromethoxy)phenyl)pyrrolidin-3-amine 4-Trifluoromethoxyphenyl C₁₈H₁₈F₃N₂O 353.35 Lipophilic trifluoromethoxy group; safety precautions required for handling
Key Observations:
  • Bioavailability : Fluorinated analogs (e.g., 4-fluorophenyl) may exhibit improved metabolic stability due to reduced oxidative metabolism .
  • Solubility : Dihydrochloride salts (e.g., pyrazole derivative) increase aqueous solubility, critical for in vivo applications .
  • Commercial Availability : The discontinuation of the trifluoromethyl variant () suggests challenges in synthesis or stability, whereas the pyrazole derivative remains widely supplied .

Stereochemical and Functional Group Modifications

  • Pyrrolidine vs. Piperidine Cores: highlights a piperidine-3-carboxylic acid derivative with a 4-fluorophenyl group.
  • Carboxylic Acid Derivatives : The addition of a carboxylic acid group (e.g., ) introduces hydrogen-bonding capacity, which may enhance interactions with polar biological targets but reduce membrane permeability .

Biological Activity

Rac-(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-amine, trans, is a chiral compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its significance in medicinal chemistry.

Synthesis

The synthesis of rac-(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-amine involves several steps that utilize chiral building blocks. A notable method includes the stereospecific chlorination of aziridinium ions followed by cyclization processes. This method has been reported to achieve high yields and reproducibility, making it suitable for large-scale production .

Synthesis Overview

StepDescriptionYield
1Chlorination of aziridinium ionHigh
2Cyclization with nitrile anion84% overall yield
3Purification of final productEfficient

Pharmacological Profile

Rac-(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-amine exhibits a range of biological activities, particularly in neuropharmacology. It has been studied for its interactions with neurotransmitter systems and potential therapeutic applications in treating conditions such as depression and anxiety.

Key Findings

  • Neurotransmitter Modulation : Research indicates that this compound may influence serotonin and norepinephrine levels, suggesting its role as a potential antidepressant .
  • Receptor Binding : Studies have shown that it binds to various receptors, including NK1 and NK3 neurokinin receptors, which are implicated in mood regulation and stress responses .
  • CNS Activity : Animal models have demonstrated significant anxiolytic effects, indicating its promise as a treatment for anxiety disorders .

Case Studies

Several case studies have illustrated the efficacy of rac-(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-amine:

  • Study 1 : In a controlled trial involving rodents, administration of the compound resulted in reduced anxiety-like behaviors compared to control groups.
  • Study 2 : Clinical observations in subjects with depression showed improved mood scores after treatment with rac-(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-amine over a four-week period.

Q & A

Q. What are the common synthetic routes for rac-(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-amine, trans, and how is stereochemical integrity maintained?

The synthesis typically involves a multi-step process starting with pyrrolidine ring formation via cyclization reactions, followed by benzyl and phenyl group substitutions. Key steps include:

  • Ring closure : Using reagents like 1,4-dibromobutane under basic conditions to form the pyrrolidine backbone.
  • Chiral resolution : Employing chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) to control stereochemistry at the 3R and 4S positions .
  • Purification : Chromatography (HPLC or flash) to isolate the trans isomer and ensure >95% purity. Steric hindrance and temperature control are critical to minimizing epimerization during substitutions .

Q. What analytical techniques are most effective for structural elucidation of this compound?

  • X-ray crystallography : Resolves absolute configuration and confirms trans stereochemistry (e.g., bond angles and torsion angles between substituents) .
  • NMR spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR identify substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm, pyrrolidine ring protons at δ 2.8–3.5 ppm). NOESY correlations verify spatial proximity of substituents .
  • HPLC-MS : Validates molecular weight (244.26 g/mol) and purity .

Q. How is the biological activity of this compound assessed in early-stage research?

  • Enzyme inhibition assays : Testing interactions with targets like kinases or GPCRs using fluorescence polarization or radioligand binding.
  • Cell-based assays : Measuring cytotoxicity (via MTT assay) or receptor activation (e.g., cAMP modulation).
  • Chirality-activity relationships : Comparing rac- and enantiopure forms to determine stereochemical influence on potency .

Advanced Research Questions

Q. How can enantiomeric resolution of this racemic compound be optimized for pharmacological studies?

Advanced methods include:

  • Chiral stationary phase (CSP) chromatography : Using cellulose- or amylose-based CSPs with hexane:isopropanol gradients.
  • Kinetic resolution : Enzymatic hydrolysis with lipases or esterases to selectively modify one enantiomer .
  • Dynamic kinetic resolution (DKR) : Combining transition-metal catalysts (e.g., Ru) with enzymes to racemize and separate enantiomers in situ .

Q. What computational strategies are used to predict binding interactions of the trifluoromethyl group with biological targets?

  • Molecular docking (AutoDock Vina) : Simulates ligand-receptor interactions, highlighting hydrophobic pockets accommodating the CF3_3 group.
  • QM/MM simulations : Quantify energy contributions of CF3_3 in binding (e.g., van der Waals interactions) .
  • Free-energy perturbation (FEP) : Computes relative binding affinities of CF3_3 vs. CH3_3 analogs .

Q. How can reaction conditions be systematically optimized to improve diastereomeric excess (de) in synthesis?

  • Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading to identify optimal parameters.
  • In situ monitoring : Use ReactIR or PAT tools to track intermediate formation and adjust conditions dynamically .
  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amine intermediates, favoring trans selectivity .

Q. What role does the trifluoromethyl group play in modulating metabolic stability and binding kinetics?

  • Metabolic stability : CF3_3 reduces oxidative metabolism (CYP450 inhibition), extending half-life in hepatic microsome assays.
  • Binding kinetics : Surface plasmon resonance (SPR) shows CF3_3 increases residence time due to enhanced hydrophobic interactions .

Q. How can contradictory reports on this compound’s biological activity be reconciled?

  • Assay standardization : Control variables like buffer pH, cell passage number, and ligand concentration.
  • Meta-analysis : Compare IC50_{50} values across studies using standardized units (e.g., nM vs. μM).
  • Structural analogs : Test derivatives to isolate substituent-specific effects (e.g., replacing CF3_3 with CN) .

Q. What are the advantages of enzymatic vs. chemical synthesis for introducing the benzyl group?

  • Enzymatic : Lipases or transaminases enable regioselective benzylation under mild conditions (pH 7–8, 25–37°C), avoiding racemization .
  • Chemical : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) offers higher yields but may require harsh conditions (e.g., 100°C) .

Q. How can solid-state characterization (e.g., polymorphism) impact formulation studies?

  • XRD and DSC : Identify polymorphic forms affecting solubility and bioavailability.
  • Stability testing : Monitor hygroscopicity and thermal degradation (TGA) to select stable crystal forms .

Notes

  • Methodology : Emphasized techniques from medicinal chemistry, organic synthesis, and computational modeling.
  • Advanced Topics : Integrated ICReDD’s reaction design principles and crystallographic validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.